ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (egfr) .
Mode of Action
It is known that pyrazole derivatives, which this compound is a part of, have found numerous applications in various fields due to their broad range of chemical and biological properties . They are known to interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Compounds containing a pyrazole nucleus are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Cellular Effects
It has been suggested that this compound has hypoglycaemic activity , indicating that it may influence cellular metabolism and potentially impact cell signaling pathways and gene expression.
Molecular Mechanism
It’s suggested that its hypoglycaemic activity may be based on the response to oral glucose overcharge , implying potential interactions with biomolecules involved in glucose metabolism.
Preparation Methods
The synthesis of ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, 3-methyl-2,4-pentanedione (acetylacetone) is reacted with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.
Esterification: The resulting pyrazole derivative is then subjected to esterification with ethyl 4-bromobenzoate under basic conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of anti-inflammatory, antimicrobial, and anticancer agents. Its pyrazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Material Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Studies: Researchers have investigated the compound’s ability to modulate enzyme activity and its potential as a probe for studying biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazol-5(4H)-one: A simpler pyrazole derivative that lacks the benzoate ester group, making it less versatile in terms of chemical modifications.
Ethyl 4-(3-ethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate: A structurally similar compound with an ethyl group instead of a methyl group, which may exhibit different biological activities and reactivity.
4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid: The carboxylic acid analog of the compound, which may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its combination of the pyrazole ring and benzoate ester group, providing a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)10-4-6-11(7-5-10)15-12(16)8-9(2)14-15/h4-8,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWBJOFXQYMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387905 |
Source
|
Record name | SBB023395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-81-2 |
Source
|
Record name | SBB023395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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